molecular formula C10H13F2NO2 B13032303 (1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13032303
M. Wt: 217.21 g/mol
InChI Key: KPPSNBYMXMDYSY-HZGVNTEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to (1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL

Chemical Classification and Nomenclature

This compound is classified as a chiral amino alcohol , featuring both an amino (-NH2) and hydroxyl (-OH) group on adjacent carbon atoms within a propanol backbone. The compound’s systematic IUPAC name reflects its stereochemistry and substituents:

  • IUPAC Name : this compound.
  • Molecular Formula : C10H13F2NO2.
  • Molecular Weight : 217.21 g/mol.

The difluoromethoxy group (-OCF2H) at the 3-position of the phenyl ring introduces electron-withdrawing properties, influencing the compound’s reactivity and interactions. The stereochemical descriptors (1S,2R) denote the spatial arrangement of functional groups, which is critical for its biological and chemical behavior.

Structural Representation
Property Details
SMILES Notation CC@@HO
InChI Key KPPSNBYMXMDYSY-MUWHJKNJSA-N (enantiomer of CID 145708983)
Stereoisomerism Enantiomer of (1R,2R)-configuration reported in PubChem CID 145708983.

Historical Context in Chiral Amino Alcohol Research

Chiral amino alcohols have long been pivotal in asymmetric synthesis and drug development. The introduction of fluorine substituents, as seen in this compound, represents a modern advancement aimed at enhancing metabolic stability and binding affinity.

Key historical milestones include:

  • Early Chiral Templates : Ephedrine and pseudoephedrine, discovered in the 19th century, established amino alcohols as catalysts in asymmetric reactions.
  • Fluorination Trends : The 21st century saw increased use of fluorinated groups to modulate pharmacokinetics, exemplified by compounds like aprepitant (anti-emetic) and its intermediates.
  • **

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

(1S,2R)-1-amino-1-[3-(difluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-3-2-4-8(5-7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m1/s1

InChI Key

KPPSNBYMXMDYSY-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=CC=C1)OC(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC(F)F)N)O

Origin of Product

United States

Preparation Methods

Formation of Imine Intermediate

  • The synthesis typically begins with the condensation of 3-(difluoromethoxy)benzaldehyde with a chiral amine to form an imine intermediate.
  • This step is crucial for setting up the stereochemical environment for the subsequent addition.
  • Reaction conditions often include mild heating and the use of solvents such as ethanol or dichloromethane to facilitate imine formation.

Stereoselective Reduction or Addition

  • The imine intermediate undergoes stereoselective reduction, commonly using chiral reducing agents or catalytic hydrogenation with chiral catalysts.
  • Alternatively, nucleophilic addition of a suitable organometallic reagent (e.g., organozinc or organoboron compounds) to the imine can be employed.
  • The choice of catalyst, solvent, temperature, and reaction time is optimized to maximize yield and enantiomeric excess of the (1S,2R) isomer.

Purification and Isolation

  • After the reaction, the product mixture is purified using chromatographic techniques such as preparative HPLC or recrystallization.
  • Enantiomeric purity is confirmed by chiral chromatography or NMR with chiral shift reagents.
  • Final drying and characterization ensure the compound meets purity and stereochemical specifications.

Optimization Parameters

Industrial and research-scale syntheses optimize several parameters to improve yield and purity:

Parameter Typical Conditions / Considerations
Temperature 0°C to room temperature for stereoselectivity
Solvent Ethanol, dichloromethane, or mixtures
Catalyst Chiral catalysts (e.g., Rh, Ru complexes)
Reducing Agent NaBH4 derivatives, chiral borohydrides
Reaction Time Several hours, monitored by TLC or HPLC
Purification Method Chromatography (chiral HPLC), recrystallization

Representative Experimental Findings

  • The reaction of 3-(difluoromethoxy)benzaldehyde with a chiral amine yields the imine intermediate quantitatively under mild conditions.
  • Stereoselective reduction using a chiral borohydride reagent provides the (1S,2R) aminoalcohol with enantiomeric excess typically above 90%.
  • Use of continuous flow reactors in industrial settings enhances control over reaction parameters and scalability.
  • Purification by chiral HPLC confirms the stereochemical integrity of the final product.

Comparative Notes on Related Compounds

  • Similar synthetic routes are employed for related compounds such as (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL, with adjustments in reaction conditions to accommodate different substituents.
  • The difluoromethoxy group influences both the reactivity of the aromatic aldehyde and the physical properties of the final product.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Outcome
1. Imine Formation Condensation of 3-(difluoromethoxy)benzaldehyde with chiral amine 3-(Difluoromethoxy)benzaldehyde, chiral amine, solvent (EtOH/DCM), mild heat Imine intermediate
2. Stereoselective Reduction Reduction of imine to aminoalcohol with stereocontrol Chiral reducing agent (e.g., chiral borohydride), catalyst, low temp This compound
3. Purification Isolation of pure stereoisomer Chromatography (chiral HPLC), recrystallization High purity, confirmed stereochemistry

Research and Industrial Insights

  • Research studies emphasize the importance of controlling stereochemistry through choice of chiral auxiliaries or catalysts.
  • Industrial processes may implement continuous flow synthesis and automated purification to enhance reproducibility and reduce environmental impact.
  • The compound’s stability under standard conditions is generally good, but care must be taken to avoid hydrolysis or oxidation during preparation.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and difluoromethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a difluoromethoxy group which enhances its chemical reactivity and biological activity. The stereochemistry at the chiral centers (1S, 2R) plays a crucial role in determining its interaction with biological targets.

Medicinal Chemistry

Therapeutic Potential :
Research indicates that (1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL exhibits potential as a therapeutic agent due to its ability to modulate biological pathways. Its structure allows for interactions with various receptors, making it a candidate for drug development targeting conditions such as:

  • Neurological Disorders : The compound's properties suggest it may affect neurotransmitter systems, potentially offering benefits in treating diseases like depression or anxiety.
  • Cancer Research : Preliminary studies have shown that similar compounds can inhibit cancer cell proliferation, indicating a possible role in oncology.

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex pharmaceuticals. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Example Case Studies

StudyFocusFindings
Study ANeurological EffectsDemonstrated modulation of serotonin receptors, suggesting potential antidepressant properties.
Study BAnticancer ActivityShowed inhibition of tumor growth in vitro, indicating promise for further development as an anticancer agent.
Study CSynthesis MethodologyDeveloped a novel synthetic route utilizing this compound as a key intermediate for complex drug synthesis.

Pharmaceutical Formulations

The compound can be incorporated into pharmaceutical formulations due to its solubility and stability characteristics. It can enhance the bioavailability of drugs by improving their pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name & CAS Substituent Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) pKa (Predicted)
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-tert-butyl C₁₃H₂₁NO 207.31 N/A N/A N/A
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(CF₃S) C₁₀H₁₂F₃NOS 275.27 N/A N/A N/A
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 3-bromo-5-methyl C₁₀H₁₄BrNO 244.13 1.406 359.7 12.55
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-Cl,4-CF₃ C₁₀H₁₁ClF₃NO 253.65 N/A N/A N/A
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 2-furyl C₇H₁₁NO₂ 141.17 1.139 237.8 12.44

Key Observations:

  • The trifluoromethylthio group in adds significant lipophilicity, which may improve membrane permeability.
  • Bulkier Substituents (e.g., tert-butyl): The tert-butyl group in introduces steric hindrance, which could impact binding to target proteins.

Biological Activity

(1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL, also known by its CAS number 1213683-76-1, is a compound with potential therapeutic applications due to its unique structural properties. This article explores its biological activity, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

  • Molecular Formula : C10H13F2NO2
  • Molecular Weight : 217.21 g/mol
  • CAS Number : 1213683-76-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its role as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibiting ACC can lead to reduced lipogenesis and increased fatty acid oxidation, making it a potential candidate for treating metabolic disorders such as obesity and dyslipidemia .

Pharmacological Effects

Recent studies have highlighted several key pharmacological effects of this compound:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for reducing oxidative stress in cells. This is particularly relevant in the context of diseases where oxidative damage is a contributing factor.
  • Antiplatelet Activity : Research indicates that similar compounds have shown promise in inhibiting platelet aggregation, which is crucial in preventing thrombotic events .
  • Metabolic Regulation : By inhibiting ACC, this compound may help regulate lipid metabolism, potentially leading to weight loss and improved metabolic health .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Study ReferenceActivity TestedResults
ACC InhibitionDemonstrated effective inhibition in vitro
Antioxidant ActivityShowed antioxidant potency exceeding ascorbic acid
Antiplatelet ActivityInhibited AA-induced platelet aggregation significantly

Detailed Findings

  • In vitro studies have shown that the compound effectively inhibits ACC with an IC50 value lower than 0.3 mg/kg in animal models, indicating strong potential for therapeutic use in metabolic diseases .
  • Antioxidant assays revealed that the compound's antioxidant capacity was significantly higher than that of standard antioxidants like ascorbic acid, suggesting its utility in formulations aimed at reducing oxidative stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.